molecular formula C17H15ClN4O2 B2895303 N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-45-1

N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2895303
CAS RN: 866864-45-1
M. Wt: 342.78
InChI Key: ACVYVUUEEVDSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCT251545, and it is a potent inhibitor of the checkpoint kinase 1 (CHK1) enzyme.

Scientific Research Applications

Antimicrobial Applications

Triazole derivatives have shown promising antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against tested microorganisms, highlighting the potential of triazole derivatives as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Antibacterial Activities

Salehi et al. (2016) explored the synthesis of β-carboline derivatives containing the 1,2,3-triazole ring and investigated their cytotoxicity and antibacterial activity. Some compounds showed significant cytotoxic activity against cancer cell lines, as well as excellent antibacterial activity, suggesting the potential of incorporating triazole rings into therapeutic agents for cancer and bacterial infections (Salehi, Babanezhad-Harikandei, Bararjanian, Al-Harrasi, Esmaeili, & Aliahmadi, 2016).

Corrosion Inhibition

Li et al. (2007) studied the inhibition efficiency of triazole derivatives for mild steel corrosion in acid media. The compounds demonstrated good inhibition performance, adhering to the Langmuir adsorption isotherm. This research underscores the potential of triazole derivatives as corrosion inhibitors in industrial applications (Li, He, Pei, & Hou, 2007).

Enzymatic Inhibition

Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds derived from triazole and investigated their lipase and α-glucosidase inhibition. The study found significant inhibition activities, suggesting the potential of triazole derivatives in developing treatments for diseases associated with these enzymes (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-7-5-6-12(18)10-13)20-21-22(11)14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYVUUEEVDSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.